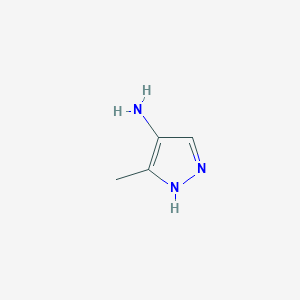

3-methyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-methyl-1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-4(5)2-6-7-3/h2H,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEWGPRHFFHUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409433 | |

| Record name | 3-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113140-10-6 | |

| Record name | 3-methyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine containing a pyrazole ring, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a common feature in a variety of biologically active compounds and approved drugs, owing to its ability to participate in hydrogen bonding and other molecular interactions.[1] Derivatives of the closely related 1-methyl-1H-pyrazol-4-amine are found in kinase inhibitors such as Brepocitinib (a JAK1/TYK2 inhibitor) and inhibitors of the FLT3-ITD and BCR-ABL pathways, highlighting the potential of this core structure in the development of targeted therapies.[2][3]

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and relevance in drug discovery, particularly in the context of kinase signaling pathways. Due to the limited availability of experimental data for this specific isomer, this guide incorporates predicted data based on established chemical principles to provide a thorough resource.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following tables summarize its basic identifiers and predicted physicochemical and spectral properties. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: General Identifiers for this compound

| Property | Value |

| CAS Number | 113140-10-6[4][5] |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol [4] |

| Canonical SMILES | CC1=C(N)N=CN1 |

| InChI Key | WMEWGPRHFFHUAV-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Melting Point | 85 - 95 °C | Estimated based on related aminopyrazoles. |

| Boiling Point | ~250 - 270 °C at 760 mmHg | Highly dependent on intermolecular hydrogen bonding. |

| Density | ~1.2 ± 0.1 g/cm³ | Typical for small, nitrogen-containing heterocyclic compounds. |

| pKa (Conjugate Acid) | 4.5 - 5.5 | The amino group is the primary basic center. |

| LogP | ~0.3 | Indicates moderate lipophilicity. |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF). Sparingly soluble in water. | Expected behavior for a small polar molecule with hydrogen bonding capabilities. |

Table 3: Predicted Spectral Data for this compound

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N1-H | |

| ~7.2 | s | 1H | C5-H | |

| ~4.5 | br s | 2H | -NH₂ | |

| ~2.0 | s | 3H | -CH₃ |

| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted Chemical Shift (δ, ppm) | Assignment |

| ~140 | C3 | |

| ~135 | C5 | |

| ~110 | C4 | |

| ~10 | -CH₃ |

| IR Spectroscopy (KBr Pellet) | Predicted Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (amine and pyrazole) | |

| 3000 - 2850 | C-H stretching (methyl and aromatic) | |

| ~1620 | N-H bending (amine) | |

| ~1580 | C=N, C=C stretching (pyrazole ring) |

| Mass Spectrometry (EI) | Predicted m/z | Fragment |

| 97 | [M]⁺ | |

| 82 | [M - NH]⁺ | |

| 70 | [M - HCN]⁺ |

Experimental Protocols

Synthesis of this compound via Thorpe-Ziegler Cyclization

A common and effective method for the synthesis of 4-aminopyrazoles is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of a dinitrile.[6] A plausible synthetic route to this compound starts from propionitrile and acetonitrile.

Protocol:

-

Preparation of the β-ketonitrile precursor:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add acetonitrile (1.0 equivalent) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After stirring for 30 minutes, add ethyl propionate (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude β-ketonitrile.

-

-

Cyclization with Hydrazine:

-

Dissolve the crude β-ketonitrile in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and basify with a suitable base (e.g., sodium carbonate) to a pH of 8-9.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Purification Protocol

Purification of aminopyrazoles can often be achieved by column chromatography followed by recrystallization.[7][8]

-

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

-

Recrystallization:

-

Dissolve the purified product from column chromatography in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Chemical Reactivity and Biological Relevance

Aminopyrazoles are versatile building blocks in organic synthesis, primarily due to the nucleophilic nature of the amino group and the pyrazole ring.[9] They can undergo a variety of reactions, including N-alkylation, N-acylation, and condensation with electrophiles to form fused heterocyclic systems. The presence of multiple nucleophilic sites can sometimes lead to regioselectivity challenges in these reactions.

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] In the context of drug development, this compound serves as a key building block for the synthesis of kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.

Role as a Kinase Inhibitor Scaffold

Derivatives of 1-methyl-1H-pyrazol-4-amine have been successfully incorporated into potent and selective kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.

-

FLT3 and BCR-ABL Signaling: A derivative of 1-methyl-1H-pyrazol-4-amine has been identified as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations and the BCR-ABL fusion protein, both of which are key drivers in certain types of leukemia.[2] Inhibition of these constitutively active kinases can block downstream signaling pathways, such as the PI3K/AKT, RAS/MAPK, and STAT5 pathways, leading to the induction of apoptosis in cancer cells.[10][11]

-

JAK-STAT Signaling: Brepocitinib, a drug developed for plaque psoriasis, incorporates the 1-methyl-1H-pyrazol-4-amine moiety and functions as a dual inhibitor of Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2).[3] The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, and its dysregulation is associated with autoimmune diseases and cancer.[9][12][13] By inhibiting JAK1 and TYK2, Brepocitinib can modulate the immune response.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways in which derivatives of this compound have shown inhibitory activity.

Conclusion

While experimental data on this compound is limited, its structural relationship to key motifs in successful kinase inhibitors underscores its importance as a building block in drug discovery. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its biological context. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in the development of novel therapeutics, particularly in the areas of oncology and immunology.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. soc.chim.it [soc.chim.it]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine (CAS: 113140-10-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. This is due to its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity. As a substituted aminopyrazole, this compound serves as a valuable building block and key intermediate in the synthesis of more complex molecules, particularly in the realm of kinase inhibitors for various therapeutic areas. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic data, and known biological significance, with a focus on its role as an inhibitor of the Janus kinase (JAK) signaling pathway.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. While experimental data for some properties are limited, calculated values provide useful estimates for experimental design.

| Property | Value | Source |

| CAS Number | 113140-10-6 | [1][2] |

| Molecular Formula | C₄H₇N₃ | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Appearance | Solid (form not specified) | General knowledge |

| Calculated Boiling Point | 309.4 °C at 760 mmHg | Generic database prediction |

| Calculated Density | 1.221 g/cm³ | Generic database prediction |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

| Spectroscopy | Predicted Key Features |

| ¹H NMR | Singlet for the C5-H proton, a singlet for the methyl protons, and broad signals for the amine (NH₂) and pyrazole (NH) protons. |

| ¹³C NMR | Resonances for the C3, C4, and C5 carbons of the pyrazole ring, as well as a signal for the methyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and pyrazole), C-H stretching (methyl and aromatic), C=C and C=N stretching of the pyrazole ring, and N-H bending. |

| Mass Spectrometry (m/z) | A molecular ion peak [M]⁺ at approximately 97.1, with fragmentation patterns corresponding to the loss of small molecules like HCN and NH₃. |

Synthesis and Experimental Protocols

The synthesis of 4-aminopyrazoles can be achieved through various methods, with a common approach being the cyclization of a suitable three-carbon precursor with hydrazine. One plausible and frequently utilized strategy for the synthesis of this compound involves the reaction of a β-ketonitrile derivative with hydrazine.

General Synthetic Workflow

The synthesis can be logically broken down into the formation of a key intermediate followed by cyclization. This workflow is a common strategy for constructing substituted pyrazole rings.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the synthesis of 4-aminopyrazoles.

Materials:

-

(E)-3-(dimethylamino)-2-methylacrylonitrile (or a similar β-enaminonitrile)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (for salt formation, if desired)

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-enaminonitrile intermediate (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane), to afford pure this compound.

Biological Activity and Mechanism of Action

Derivatives of 4-aminopyrazole have been identified as potent inhibitors of Janus kinases (JAKs).[8] The JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK/STAT signaling pathway. This pathway is essential for transducing signals from a wide variety of cytokines and growth factors, thereby playing a central role in immunity, hematopoiesis, and inflammation.[9][10][11][12][13]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary mechanism for cytokine receptor signaling. The key steps are as follows:

-

Ligand Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.

-

JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).

-

STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammatory and immune responses.[14][15][16][17][18]

Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention.[8]

Mechanism of Inhibition by 4-Aminopyrazole Derivatives

4-aminopyrazole derivatives, including those structurally related to this compound, function as ATP-competitive inhibitors of JAKs. They bind to the ATP-binding pocket of the kinase domain of JAK enzymes, preventing the phosphorylation of STAT proteins and thereby blocking the downstream signaling cascade. The pyrazole core and its substituents play a crucial role in forming key interactions within the active site, leading to potent and often selective inhibition of specific JAK family members.

Applications in Drug Discovery and Development

The role of this compound as a scaffold for JAK inhibitors highlights its importance in the development of therapies for a range of conditions, including:

-

Autoimmune Diseases: Rheumatoid arthritis, psoriasis, and inflammatory bowel disease are conditions where aberrant cytokine signaling plays a key role.

-

Myeloproliferative Neoplasms: Dysregulation of JAK2 is a hallmark of diseases like polycythemia vera and myelofibrosis.

-

Oncology: The JAK/STAT pathway is implicated in the proliferation and survival of various cancer cells.

The structural simplicity and synthetic tractability of this compound make it an attractive starting point for the design and synthesis of compound libraries for screening against JAKs and other kinases.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] It is important to avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors. Its utility as a scaffold for targeting the JAK/STAT signaling pathway underscores its relevance in the ongoing search for novel therapeutics for autoimmune diseases, myeloproliferative neoplasms, and cancer. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships will continue to drive innovation in these critical therapeutic areas.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | CAS#:113140-10-6 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. JAK-STAT Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 16. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. drugs.com [drugs.com]

- 18. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

An In-depth Technical Guide to the Synthesis of 3-methyl-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 3-methyl-1H-pyrazol-4-amine, a key building block in medicinal chemistry. The document details the primary synthetic strategies, including the reduction of 3-methyl-4-nitropyrazole and the cyclocondensation of β-ketonitrile precursors. It offers detailed experimental protocols, quantitative data, and visualizations of a key biological signaling pathway where this scaffold is of significant interest.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main strategies:

-

Reduction of 3-methyl-4-nitropyrazole: This is the most common and well-documented approach. It involves the initial synthesis of the nitropyrazole precursor followed by the reduction of the nitro group to an amine. This method is reliable and can be achieved through various reducing agents.

-

Cyclocondensation of a β-Ketonitrile with Hydrazine: This method offers a direct approach to the aminopyrazole core. It involves the reaction of a suitably substituted β-ketonitrile with hydrazine or its derivatives.

The following sections provide detailed experimental protocols and data for these synthetic routes.

Route 1: Reduction of 3-methyl-4-nitropyrazole

This two-step process is a robust method for preparing this compound.

Step 1: Synthesis of 3-methyl-4-nitropyrazole

The necessary precursor, 3-methyl-4-nitropyrazole, can be synthesized via the nitration of 3-methylpyrazole.

Experimental Protocol: Nitration of 3-methylpyrazole

A solution of 3-methylpyrazole (1.0 eq) in trifluoroacetic acid is cooled to -18 °C. To this stirred suspension, ammonium nitrate (1.1 eq) is added, followed by the dropwise addition of trifluoroacetic anhydride (1.2 eq). The reaction mixture is maintained at a low temperature and stirred for several hours. Upon completion, the reaction is carefully quenched with water and neutralized, followed by extraction and purification to yield 3-methyl-1,4-dinitro-1H-pyrazole.[1]

Step 2: Reduction of 3-methyl-4-nitropyrazole

The reduction of the nitro group to an amine can be accomplished using several methods, with catalytic hydrogenation and metal-mediated reduction being the most common.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitroarenes.[2][3][4]

Experimental Protocol: Catalytic Hydrogenation

In a suitable reaction vessel, 3-methyl-4-nitropyrazole (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The vessel is then placed under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to afford this compound.

Method B: Tin(II) Chloride Reduction

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for converting nitro groups to amines.[2][5][6][7]

Experimental Protocol: Tin(II) Chloride Reduction

To a solution of 3-methyl-4-nitropyrazole (1.0 eq) in ethanol, an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq) is added. The mixture is heated to reflux and stirred for several hours. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is treated with a basic solution (e.g., aqueous sodium hydroxide) to precipitate tin salts, which are then removed by filtration. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield this compound.

| Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, 10% Pd/C, Ethanol, Room Temperature | >90 | Clean reaction, high yield, easy work-up. | Requires specialized hydrogenation equipment, catalyst can be flammable. |

| Tin(II) Chloride | SnCl₂·2H₂O, Ethanol, Reflux | 70-85 | Tolerant of various functional groups, inexpensive reagents. | Work-up can be tedious due to the removal of tin salts. |

Route 2: Cyclocondensation of β-Ketonitriles with Hydrazine

This approach offers a more direct synthesis of the aminopyrazole ring system. A plausible route to this compound involves the reaction of a derivative of 3-aminocrotononitrile with a suitable cyclizing partner. While a direct protocol for this compound is not extensively detailed in the literature, the following represents a general and adaptable procedure based on the synthesis of related aminopyrazoles.[8][9]

Experimental Protocol: Cyclocondensation (Adapted)

A solution of a suitable β-ketonitrile precursor, such as a protected form of 2-cyano-3-oxobutanal, is prepared in a protic solvent like ethanol. To this solution, hydrazine hydrate (1.0-1.2 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours and monitored by TLC. Upon completion, the reaction is cooled, and the product is isolated by filtration or by extraction after removal of the solvent. Purification is typically achieved by recrystallization.

| Precursor | Reagents and Conditions | Plausible Yield (%) | Advantages | Disadvantages |

| Protected 2-cyano-3-oxobutanal derivative | Hydrazine Hydrate, Ethanol, Reflux | 60-80 (estimated) | Direct formation of the pyrazole core. | Availability and stability of the β-ketonitrile precursor may be a challenge. |

Role in Kinase Inhibition: A Signaling Pathway Perspective

The 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[10][11][12] Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 4-aminopyrazole core can act as a hinge-binding motif, forming key hydrogen bond interactions within the ATP-binding site of kinases, thereby inhibiting their activity.

For instance, derivatives of the 4-aminopyrazole scaffold have been investigated as inhibitors of key kinases in cancer-related signaling pathways, such as the MAPK/ERK and JAK/STAT pathways.

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer. Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, are of significant therapeutic interest. The 4-aminopyrazole scaffold has been incorporated into molecules designed to inhibit ERK1 and ERK2.[10]

Caption: Inhibition of the MAPK/ERK signaling pathway by a 4-aminopyrazole-based ERK inhibitor.

JAK/STAT Signaling Pathway Inhibition

The JAK/STAT pathway is essential for mediating signals from cytokines and growth factors, playing a critical role in immunity and cell growth. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. The 4-aminopyrazole scaffold has been utilized in the development of JAK2 inhibitors.[10]

Caption: Inhibition of the JAK/STAT signaling pathway by a 4-aminopyrazole-based JAK inhibitor.

Experimental Workflow for Kinase Inhibitor Screening

The development of drugs targeting kinases involves a structured workflow, from initial library synthesis to in vivo studies. This compound serves as a key starting material in the synthesis of a library of potential kinase inhibitors.

Caption: General experimental workflow for the development of kinase inhibitors from a 4-aminopyrazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. scispace.com [scispace.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. soc.chim.it [soc.chim.it]

- 9. mdpi.com [mdpi.com]

- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Biological Potential of 3-Methyl-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "pharmacologically important active scaffold" due to its prevalence in a wide array of therapeutic agents.[1] Molecules incorporating the pyrazole ring system have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[1][2] This technical guide focuses on the specific chemical entity, 3-methyl-1H-pyrazol-4-amine, a foundational building block for the synthesis of more complex and potent drug candidates. While direct and extensive research on the intrinsic biological activity of this compound is limited, its significance lies in its role as a versatile precursor for a multitude of biologically active derivatives. This document will explore the known activities of closely related pyrazole derivatives, thereby illuminating the potential therapeutic avenues that can be pursued using this compound as a starting scaffold.

The Pyrazole Scaffold: A Privileged Structure in Pharmacology

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is present in several commercially successful drugs, highlighting its clinical relevance. For instance, Celecoxib is a well-known anti-inflammatory drug, while Rimonabant has been investigated for its anti-obesity effects.[1] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Biological Activities of this compound Derivatives

While data on this compound itself is scarce, numerous studies have demonstrated the potent biological activities of its derivatives. These findings underscore the latent potential within the parent molecule.

Kinase Inhibition

A significant area of interest for pyrazole derivatives is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases. The 4-amino-1H-pyrazole core is a key pharmacophore that can be elaborated to target the ATP-binding site of various kinases.

-

Bruton's Tyrosine Kinase (BTK) Inhibition: A series of novel irreversible BTK inhibitors based on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold were designed and synthesized. One of the lead compounds demonstrated a potent BTK kinase inhibitory activity with an IC50 value of 1.2 nM.[3]

-

Casein Kinase 1δ/ε (CK1δ/ε) Inhibition: N-(1H-pyrazol-3-yl)quinazolin-4-amines have been identified as a novel class of CK1δ/ε inhibitors. Certain compounds in this series showed selectivity for CK1δ/ε over other related kinases and exhibited cytotoxic activity against pancreatic ductal adenocarcinoma cell lines.[4]

-

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition: Derivatives of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide have shown potent activity against acute myeloid leukemia (AML). One compound, in particular, displayed strong inhibitory activity against FLT3 and various FLT3 mutants, with an IC50 value of 0.089 nM against FLT3.[5]

The following table summarizes the quantitative data for some of the most potent derivatives of the this compound scaffold.

| Derivative Class | Target Kinase | IC50 (nM) | Reference |

| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | BTK | 1.2 | [3] |

| N-(1H-pyrazol-3-yl)quinazolin-4-amine | CK1δ/ε | - | [4] |

| 4-(Heterocyclic substituted amino)-1H-pyrazole-3-carboxamide | FLT3 | 0.089 | [5] |

Anti-inflammatory and Analgesic Activity

The pyrazole nucleus is a well-established scaffold for the development of anti-inflammatory and analgesic agents. Derivatives of this compound have been explored for their potential in this area. For instance, various substituted pyrazole derivatives have been synthesized and shown to exhibit significant anti-inflammatory activity in in-vivo models, often comparable to standard drugs like diclofenac and indomethacin.[6]

Antimicrobial and Antiviral Activity

Preliminary bioassays of 3-methyl-1H-pyrazole-4-carboxylic ester derivatives, which can be synthesized from this compound, have indicated fungicidal activity against wheat rust and antiviral activity against the tobacco mosaic virus (TMV).[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives of this compound are crucial for researchers. Below are generalized methodologies based on published literature.

General Synthesis of Pyrazole Derivatives

The synthesis of biologically active pyrazole derivatives often involves the modification of the amino group at the 4-position and/or the pyrazole nitrogens. A common synthetic route is the condensation of the 4-amino group with various electrophiles to introduce diverse substituents.

Diagram of a general synthetic workflow for creating a library of pyrazole-based compounds.

Caption: General workflow for the synthesis and screening of a pyrazole derivative library.

In Vitro Kinase Inhibition Assay

A common method to assess the kinase inhibitory activity of synthesized compounds is through an in vitro kinase assay.

-

Enzyme and Substrate Preparation: Recombinant human kinase enzyme and a suitable substrate (e.g., a peptide or protein) are prepared in an appropriate assay buffer.

-

Compound Preparation: The test compounds are serially diluted in DMSO to create a range of concentrations.

-

Assay Reaction: The kinase, substrate, and test compound are incubated together in the presence of ATP. The reaction is typically initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Diagram of a typical in vitro kinase inhibition assay workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Brepocitinib - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine Derivatives and Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methyl-1H-pyrazol-4-amine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. The inherent structural features of the pyrazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal framework for designing molecules that can effectively target the ATP-binding sites of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives and their analogs, with a focus on their role as inhibitors of key signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.

Synthesis of this compound Derivatives

The synthetic routes to this compound derivatives are versatile, allowing for the introduction of a wide range of substituents at the 1-position of the pyrazole ring and on the 4-amino group. These modifications are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

General Synthetic Workflow

A common strategy for the synthesis of N-substituted this compound derivatives involves a multi-step sequence starting from readily available starting materials. The following diagram illustrates a typical synthetic workflow.

Caption: General synthetic workflow for N-substituted this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol describes the initial Knorr pyrazole synthesis to form the pyrazolone intermediate.

-

To a solution of phenylhydrazine (0.1 mol) in ethanol, add ethyl acetoacetate (0.1 mol).

-

The reaction mixture is refluxed for 4-6 hours.

-

Upon cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Protocol 2: Synthesis of 4-amino-3-methyl-1-phenyl-1H-pyrazole

This protocol details the nitration and subsequent reduction to obtain the core 4-aminopyrazole.

-

Nitration: To a cooled (0-5 °C) solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (0.05 mol) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and sulfuric acid.

-

Stir the reaction mixture at low temperature for 2-3 hours and then pour it onto crushed ice.

-

Filter the resulting solid, wash with water, and dry to obtain 3-methyl-4-nitro-1-phenyl-1H-pyrazol-5(4H)-one.

-

Reduction: Suspend the nitro-pyrazole (0.04 mol) in ethanol and add a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Reflux the mixture for 3-4 hours.

-

After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-amino-3-methyl-1-phenyl-1H-pyrazole.

Protocol 3: Synthesis of N-Aryl-3-methyl-1H-pyrazol-4-amine Derivatives

This protocol describes the derivatization of the 4-amino group via Buchwald-Hartwig amination.

-

In a reaction vessel, combine 4-amino-3-methyl-1-phenyl-1H-pyrazole (1 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 mmol), a phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2 mmol).

-

Add a suitable solvent (e.g., dioxane or toluene) and degas the mixture.

-

Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture, filter through celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-methyl-1H-pyrazol-4-amine derivative.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this compound have demonstrated significant inhibitory activity against a range of protein kinases. The following sections summarize the quantitative data for their activity against key kinase targets.

Janus Kinase (JAK) Inhibition

The JAK/STAT signaling pathway is a critical regulator of immune responses, and its aberrant activation is implicated in various autoimmune diseases and cancers. Several 4-amino-(1H)-pyrazole derivatives have been identified as potent JAK inhibitors.[1]

| Compound ID | R¹ | R² | JAK1 IC₅₀ (nM)[1] | JAK2 IC₅₀ (nM)[1] | JAK3 IC₅₀ (nM)[1] |

| 3a | H | 4-Cl-Ph | 5.6 | 4.1 | 6.8 |

| 3b | H | 4-F-Ph | 4.8 | 3.5 | 5.2 |

| 3c | H | 4-Me-Ph | 7.2 | 5.8 | 8.1 |

| 3f | H | 3,4-di-F-Ph | 3.4 | 2.2 | 3.5 |

| 11b | Me | 4-Cl-Ph | 15.2 | 10.8 | 18.5 |

Structure-Activity Relationship Summary for JAK Inhibition:

-

Substitution on the N-aryl ring: Electron-withdrawing groups, particularly fluorine atoms, at the meta and para positions of the N-phenyl ring generally lead to increased potency against JAK1, JAK2, and JAK3.[1]

-

N1-substitution on the pyrazole ring: The presence of a hydrogen atom at the N1 position of the pyrazole is generally preferred for potent JAK inhibition compared to a methyl group.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in cancer. Pyrazolo[1,5-a]pyrazine derivatives, which are analogs of the this compound core, have shown promising activity against PI3K.[2]

| Compound ID | R¹ | R² | A549 Cell Line IC₅₀ (µM)[2] | PI3K Protein Level Reduction[2] |

| 21 | 4-MeO-Ph | H | 10.5 | Significant |

| 26 | 4-MeO-Ph | 4-Cl-Ph | 9.87 | Significant |

| 27 | 4-MeO-Ph | 4-F-Ph | 8.19 | Significant |

| 28 | 4-MeO-Ph | 4-Br-Ph | 7.01 | Significant |

Structure-Activity Relationship Summary for PI3K Inhibition:

-

Substitution on the pyrazole ring: An electron-donating group, such as a methoxy-substituted phenyl ring, on the pyrazole moiety appears to be favorable for activity.[2]

-

Substitution on the pyrazine ring: The presence of an electron-withdrawing group (e.g., halogen) on the phenyl ring attached to the pyrazine moiety enhances cytotoxic activity.[2]

Signaling Pathways and Experimental Workflows

JAK/STAT Signaling Pathway

The following diagram illustrates the canonical JAK/STAT signaling pathway and the point of inhibition by this compound derivatives.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound derivatives.

PI3K/AKT/mTOR Signaling Pathway

This diagram shows the PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyrazole analogs.

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by pyrazole analogs.

Experimental Workflow: Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

Caption: A typical experimental workflow for kinase inhibitor screening and profiling.[3][4]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of compounds against a target kinase.[5]

-

Reagent Preparation: Prepare a reaction buffer containing the target kinase (e.g., JAK2), a specific substrate peptide, ATP, and MgCl₂.

-

Compound Dilution: Serially dilute the test this compound derivatives in DMSO to create a range of concentrations.

-

Reaction Setup: In a 384-well plate, add the kinase, the test compound dilution, and the substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 5: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion

This compound derivatives and their analogs represent a highly promising class of kinase inhibitors with demonstrated therapeutic potential. The versatility of their synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. As inhibitors of key signaling pathways such as JAK/STAT and PI3K/AKT/mTOR, these compounds are being actively investigated for the treatment of cancer and inflammatory diseases. This technical guide provides a foundational understanding of the chemistry and biology of this important scaffold, offering valuable insights for researchers and drug development professionals working in the field of kinase inhibitor discovery. Further exploration of this chemical space is warranted to develop novel and effective therapies for a range of human diseases.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Pyrazolo[1,5-a]Pyrazin-4(5H)-One Derivatives and Effects on PI3K Protein Levels in A549 Lung Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Data for 3-methyl-1H-pyrazol-4-amine Remain Elusive in Publicly Available Resources

An in-depth review of scientific literature and chemical databases has revealed a significant lack of publicly available experimental spectroscopic data and detailed synthetic protocols for the compound 3-methyl-1H-pyrazol-4-amine. Despite its commercial availability from several suppliers, crucial characterization information required by researchers, scientists, and drug development professionals—such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS) data—is not readily accessible in published papers or public repositories.

While searches have yielded extensive spectroscopic and synthetic information for a variety of structurally related pyrazole derivatives, this information is not directly applicable to this compound. The specific substitution pattern of a methyl group at the 3-position and an amine group at the 4-position of the pyrazole ring results in a unique spectroscopic fingerprint that cannot be accurately inferred from its isomers or other analogues.

Key challenges in fulfilling the request for a comprehensive technical guide on this compound include:

-

Absence of Published Spectra: No specific ¹H NMR, ¹³C NMR, or IR spectra for this compound could be located in the searched scientific databases. While some databases indicate the existence of a mass spectrum, the actual data is often behind a paywall or requires an institutional subscription.

-

Lack of Detailed Synthetic Protocols: Scientific articles detailing a robust and reproducible synthesis for this compound, complete with experimental procedures and characterization of the final product, were not found. General pyrazole synthesis methods exist, but a specific, validated protocol for this particular isomer is not publicly documented.

This absence of foundational data precludes the creation of the requested in-depth technical guide, which would require quantitative data for tabular presentation, detailed experimental methodologies, and the visualization of a confirmed synthetic pathway. Researchers seeking to work with this compound may need to perform their own spectroscopic characterization and synthetic route optimization. Commercial suppliers of this compound may possess this data and could potentially provide it upon request with a purchase.

An In-depth Technical Guide to 3-methyl-1H-pyrazol-4-amine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the pyrazole family, a class of compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and its role as a building block in the development of therapeutic agents. While data on the specific biological activity of the parent compound is limited, this review will also cover the extensive research on its derivatives, which have shown promise in various disease areas, particularly as kinase inhibitors in oncology.

Chemical Properties and Spectroscopic Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 113140-10-6 | [1] |

| Molecular Formula | C₄H₇N₃ | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Appearance | Not specified, likely a solid | [1] |

| Boiling Point | No data available | [1] |

| Melting Point | No data available | [1] |

| Storage | Store in closed vessels, refrigerated | [1] |

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.1-2.3 (s, 3H) | ~10-15 |

| C5-H | ~7.3-7.5 (s, 1H) | ~125-135 |

| NH₂ | ~3.5-5.0 (br s, 2H) | - |

| NH | ~10.0-12.0 (br s, 1H) | - |

| C3 | - | ~145-155 |

| C4 | - | ~110-120 |

| C5 | - | ~125-135 |

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and concentration. "s" denotes a singlet, and "br s" denotes a broad singlet.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine & pyrazole) | 3100-3500 (broad) |

| C-H stretch (methyl) | 2850-3000 |

| C=N stretch (pyrazole ring) | 1580-1650 |

| N-H bend (amine) | 1550-1640 |

| C-N stretch | 1250-1350 |

Synthesis of this compound

A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in a single source. However, the synthesis of its regioisomer, 3-amino-5-methylpyrazole, is well-documented and proceeds via the reaction of a β-ketonitrile with hydrazine.[10][11] A plausible and commonly employed synthetic route for 4-aminopyrazoles involves the reaction of a hydrazine with a suitably substituted three-carbon precursor, often a derivative of malononitrile.[12]

General Synthetic Approach

A likely synthetic pathway to this compound involves the cyclization of a β-ketonitrile precursor with hydrazine, as illustrated in the following workflow. This method is a standard and versatile approach for the formation of the pyrazole ring.

Caption: General workflow for the synthesis of 4-aminopyrazoles.

Experimental Protocol (Hypothesized)

The following is a generalized experimental protocol for the synthesis of aminopyrazoles, adapted from literature on related compounds.[10][11] This should serve as a starting point for the development of a specific protocol for this compound.

-

Reaction Setup: To a solution of the appropriate β-ketonitrile precursor in a suitable solvent (e.g., ethanol), add an equimolar amount of hydrazine hydrate.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Biological Significance and Applications in Drug Discovery

While there is a lack of data on the intrinsic biological activity of this compound, its significance lies in its role as a key building block for the synthesis of a wide range of biologically active compounds. The pyrazole scaffold, and specifically the 4-amino-3-methyl variant, is a common feature in the design of kinase inhibitors.

Kinase Inhibition

Numerous studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against various protein kinases implicated in cancer and other diseases.[13][14][15][16][17] These kinases are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

The general mechanism of action for many of these pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.

Caption: Generalized kinase inhibition by pyrazole derivatives.

Table 4: Examples of Kinase Inhibitory Activity of this compound Derivatives

| Derivative Class | Target Kinase(s) | Reported IC₅₀ Values | Reference |

| Pyrazolo[3,4-d]pyrimidines | EGFR-TK | 0.034 - 0.135 µM | [17] |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 - 0.090 µM | [13] |

| Pyrazolo[3,4-b]pyrazines | SGK1 | <15 nM | [15] |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK3 | 101 - 363 nM | [16] |

Other Biological Activities

Derivatives of aminopyrazoles have also been investigated for a range of other biological activities, including:

-

Anticancer/Cytotoxic Activity: Several studies have reported the synthesis of pyrazole derivatives with cytotoxic effects against various cancer cell lines.[18][19]

-

Antimicrobial Activity: The pyrazole nucleus is a component of some compounds with reported antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Certain pyrazole derivatives have shown anti-inflammatory effects in preclinical models.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. While direct biological data on the parent compound is scarce, the extensive research into its derivatives highlights the importance of this scaffold. The synthetic accessibility of 4-aminopyrazoles, coupled with the diverse biological activities of their derivatives, particularly as potent kinase inhibitors, ensures that this compound will remain an area of active investigation for medicinal chemists and pharmacologists. Further research is warranted to fully elucidate the biological profile of this compound itself and to continue leveraging its structural features in the design of novel therapeutic agents.

References

- 1. This compound | CAS#:113140-10-6 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. compoundchem.com [compoundchem.com]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemistryconnected.com [chemistryconnected.com]

- 10. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

Topic: Potential Therapeutic Targets of 3-Methyl-1H-Pyrazol-4-Amine: A Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings have made it a cornerstone in the design of targeted therapies.[2] This guide focuses on a specific, high-potential building block: 3-methyl-1H-pyrazol-4-amine . While direct pharmacological data on this precise molecule is emerging, its structural motif is central to a multitude of potent, biologically active compounds. As senior application scientists, we will dissect the therapeutic potential of this scaffold, grounding our analysis in the established mechanisms of its derivatives. We will explore its primary promise as a kinase inhibitor, detail the experimental workflows necessary for target validation, and provide the causal logic behind these strategic choices, empowering researchers to unlock its full therapeutic potential.

The Pyrazole Core: A Foundation for Potent Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The development of small molecule kinase inhibitors has therefore become a highly effective therapeutic strategy. The pyrazole ring is exceptionally well-suited for this role for several key reasons:

-

Bioisosteric Replacement: The pyrazole ring can effectively mimic a benzene ring, allowing it to fit into aromatic binding pockets while offering improved physicochemical properties like solubility and lipophilicity.[2]

-

Hydrogen Bonding Capability: The two adjacent nitrogen atoms provide critical hydrogen bond donor (N-1) and acceptor (N-2) sites. This allows for precise and strong interactions with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving high potency and selectivity.[2]

Derivatives of this compound have demonstrated potent inhibitory activity against several critical kinase families, establishing a clear rationale for investigating this scaffold.

Key Kinase Targets & Disease Indications

Based on extensive research into pyrazole derivatives, the following kinase families represent the most promising therapeutic targets for compounds derived from this compound:

| Kinase Family | Specific Targets | Therapeutic Area | Rationale & Representative Compounds |

| Tyrosine Kinases | EGFR, VEGFR, FLT3, JAK1, TYK2 | Oncology, Autoimmune Disorders | Essential for cell growth, proliferation, and angiogenesis. Dysregulation is a key driver of many cancers.[4] The (1-methyl-1H-pyrazol-4-yl)amino moiety is found in Brepocitinib , a dual JAK1/TYK2 inhibitor for autoimmune diseases.[5] N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is a potent inhibitor of FLT3-ITD, a mutation found in acute myeloid leukemia.[6] |

| Serine/Threonine Kinases | CDK, AKT1, TBK1 | Oncology, Inflammation | Regulate the cell cycle, cell survival pathways, and innate immunity.[1][7] Pyrazole derivatives have shown significant inhibition of CDK2 and AKT1, crucial targets in breast and lung cancer.[3][7] |

| MAP Kinases | p38 MAP Kinase, B-Raf | Oncology, Inflammation | Mediate cellular responses to inflammatory cytokines and stress. B-Raf is a well-known oncogene.[4] |

Mechanism of Action: Targeting the ATP-Binding Site

The primary mechanism involves competitive inhibition at the ATP-binding site of the kinase. The planar pyrazole ring occupies the adenine-binding region, while the amine at the 4-position serves as a critical anchor point for derivatization, allowing for the exploration of adjacent pockets to enhance selectivity and potency.

Caption: Kinase inhibition by a pyrazole-based compound.

Experimental Validation Workflow: From Hypothesis to Cellular Proof-of-Concept

A rigorous, multi-step validation process is essential to confirm therapeutic targets. The following workflow provides a self-validating system, where each step logically informs the next, ensuring that resources are focused on the most promising avenues.

Workflow Overview

Caption: Experimental workflow for target validation.

Protocol 1: Broad Kinase Panel Screening (Biochemical)

Causality & Expertise: The initial step must be broad and unbiased. A comprehensive kinase panel screen is the industry standard to identify primary targets and potential off-targets simultaneously without preconceived notions. This approach maximizes the chances of discovering novel activities and provides an early assessment of selectivity.

Methodology:

-

Compound Preparation: Solubilize this compound derivatives in 100% DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: For a typical 384-well plate assay, perform a serial dilution to achieve a final screening concentration (e.g., 1 µM).

-

Kinase Reaction: Use a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). The general principle involves:

-

Incubating the compound with a specific recombinant kinase, a suitable substrate (peptide or protein), and ATP.

-

Allowing the phosphorylation reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

-

Detection: Quantify the amount of phosphorylated substrate. A common method is luminescence-based, where the amount of remaining ATP is measured (less ATP = higher kinase activity).

-

Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control (0% inhibition) and a potent broad-spectrum inhibitor control (100% inhibition).

% Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_DMSO - Signal_MaxInhibition))

Protocol 2: Cell Viability / Proliferation (MTS Assay)

Causality & Expertise: Once potent biochemical hits are identified, it is critical to determine if this activity translates into a functional cellular effect. A cell viability assay is the foundational cellular experiment. It confirms that the compound can penetrate the cell membrane and induce a biological response (cytotoxicity or cytostasis) in a disease-relevant context (e.g., a cancer cell line known to be dependent on the target kinase).

Methodology:

-

Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in the recommended medium until approximately 80% confluency.[8]

-

Cell Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a DMSO-only vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions. This reagent is converted by viable, metabolically active cells into a colored formazan product.

-

Incubation & Measurement: Incubate for 1-4 hours. Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Target Engagement Western Blot

Causality & Expertise: A positive result in the viability assay shows the compound works on cells, but it doesn't prove how. A target engagement assay is the crucial mechanistic link. By measuring the phosphorylation status of the intended kinase target (or its direct downstream substrate), you directly validate that the compound is inhibiting the specific pathway identified in the biochemical screen. This confirms the mechanism of action.

Methodology:

-

Cell Treatment: Seed cells (e.g., A549) in a 6-well plate and grow to 70-80% confluency. Treat with the compound at various concentrations (e.g., 0.1x, 1x, 10x the GI₅₀) for a short duration (e.g., 2-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068).

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the target kinase (e.g., anti-total-EGFR) and a loading control (e.g., anti-Actin) to ensure equal protein loading. A decrease in the phospho-protein signal relative to the total protein confirms specific target inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of targeted therapeutics, particularly kinase inhibitors. The extensive body of literature on its derivatives provides a strong, scientifically-grounded rationale for its exploration. The experimental workflow detailed in this guide offers a robust and logical pathway for identifying and validating specific molecular targets.

Future efforts should focus on synthesizing a diverse library of derivatives from this core, followed by the systematic application of the validation workflow. Positive hits can then be advanced into structure-activity relationship (SAR) studies, lead optimization to improve potency and drug-like properties, and eventual in vivo efficacy and safety studies in relevant disease models.

References

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brepocitinib - Wikipedia [en.wikipedia.org]

- 6. escholarship.org [escholarship.org]

- 7. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 8. srrjournals.com [srrjournals.com]

The Versatile Scaffolding of 3-Methyl-1H-pyrazol-4-amine in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1H-pyrazol-4-amine, a key heterocyclic building block, has emerged as a critical starting material in the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including the presence of vicinal amino and secondary amine groups on a pyrazole core, render it a versatile synthon for the construction of fused heterocyclic systems. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in organic synthesis, with a particular focus on its utility in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols for the synthesis of prominent derivatives are provided, alongside tabulated quantitative data to facilitate comparative analysis. Furthermore, key synthetic workflows and targeted biological pathways are visualized to provide a clear and concise understanding of its application in drug discovery.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core. The substitution pattern on the pyrazole ring plays a crucial role in modulating the pharmacological activity of these compounds. This compound, in particular, has garnered significant attention as a versatile building block due to its potential for elaboration into more complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a]pyrimidines. These fused systems are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. This guide will delve into the synthetic utility of this compound, providing practical insights for researchers in the field of organic and medicinal chemistry.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₇N₃ |

| Molecular Weight | 97.12 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | Data not consistently available |

| Boiling Point | Data not available |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data: While detailed spectroscopic data for the parent this compound is not extensively published, the characteristic shifts for the pyrazole ring protons and carbons are well-documented for its derivatives. The amino group and the methyl group provide distinct signals in ¹H and ¹³C NMR spectra, which are instrumental in tracking reaction progress and confirming product formation.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriately functionalized precursors. One common approach involves the reduction of a corresponding nitro-substituted pyrazole.

Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles